molecular formula C11H17BN2O2 B1426985 3-(4-Methyl-1-piperazinyl)phenylboronic Acid CAS No. 1139717-76-2

3-(4-Methyl-1-piperazinyl)phenylboronic Acid

Cat. No.: B1426985
CAS No.: 1139717-76-2
M. Wt: 220.08 g/mol
InChI Key: HXGDRMHRVSAMGD-UHFFFAOYSA-N
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Description

3-(4-Methyl-1-piperazinyl)phenylboronic Acid is a chemical compound with the IUPAC name 3-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid . It has a molecular weight of 234.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.11 . It is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structures

  • The synthesis of 3-piperazine-bisbenzoxaboroles and their boronic acid analogs, including 3-(4-Methyl-1-piperazinyl)phenylboronic Acid, has been explored, demonstrating unique molecular architectures vital for biological activities. These compounds have been characterized by X-ray measurements, providing insights into their structural properties (Adamczyk-Woźniak et al., 2013).

Fungicidal Activity

  • Research has shown that compounds like this compound exhibit significant fungicidal activity. A study comparing this compound to its bis(benzoxaborole) analogue found notable inhibitory activity against various filamentous fungi, highlighting the compound's potential in antifungal applications (Wieczorek et al., 2014).

Antimicrobial and Anticonvulsant Properties

  • Several studies have synthesized and investigated the antimicrobial and anticonvulsant properties of this compound and its derivatives. These studies indicate that these compounds could be effective in treating infections and seizures, demonstrating their potential therapeutic applications (Śladowska et al., 1999); (Obniska et al., 1998).

Chemical Sensing Applications

  • Research into piperazine-based compounds, including those related to this compound, has been conducted to develop dopamine-sensitive ion-selective electrodes. This study shows the potential application of such compounds in chemical sensing technologies, especially in detecting neurotransmitters like dopamine (Durka et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety data sheet (SDS) provides more detailed safety information .

Future Directions

While specific future directions for this compound are not available, boronic acids in general have been gaining interest in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . Therefore, it would be beneficial to extend studies with boronic acids, including 3-(4-Methyl-1-piperazinyl)phenylboronic Acid, in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid are not well-studied. Boronic acids are known to interact with various enzymes and proteins. For instance, they are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. In general, boronic acids are known to participate in Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including Suzuki-Miyaura coupling .

Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDRMHRVSAMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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